molecular formula C11H14BrNO4S B8096449 Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate

Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate

Cat. No.: B8096449
M. Wt: 336.20 g/mol
InChI Key: FVOKPABIQOZYNX-UHFFFAOYSA-N
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Description

Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate is a chemical compound with the molecular formula C11H14BrNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group, a methanesulfonamido group, and a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate typically involves the reaction of 4-bromoaniline with methanesulfonyl chloride to form N-(4-bromophenyl)methanesulfonamide. This intermediate is then reacted with methyl 2-bromopropanoate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The methanesulfonamido group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

The major products formed from these reactions include substituted derivatives, reduced forms of the compound, and sulfone derivatives.

Scientific Research Applications

Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the methanesulfonamido group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[N-(4-chlorophenyl)methanesulfonamido]propanoate
  • Methyl 2-[N-(4-fluorophenyl)methanesulfonamido]propanoate
  • Methyl 2-[N-(4-methylphenyl)methanesulfonamido]propanoate

Uniqueness

Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain research applications.

Biological Activity

Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromophenyl group, which may influence its interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄BrN₃O₃S
  • Molecular Weight : 364.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes. The bromophenyl group may enhance lipophilicity, facilitating membrane permeability and increasing bioavailability.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The presence of the bromine atom may enhance the compound's ability to disrupt cellular processes associated with tumor growth.

Anti-inflammatory Effects

The compound's ability to inhibit certain inflammatory mediators has also been investigated. In animal models, it has been shown to reduce inflammation markers, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

  • Antimicrobial Study :
    • A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against tested pathogens, indicating moderate antibacterial activity.
  • Cancer Cell Line Assay :
    • In assays involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 50% at a concentration of 25 µM), suggesting potential anticancer activity.
  • Inflammation Model :
    • In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to control groups, indicating anti-inflammatory properties.

Data Summary

Biological ActivityTest Organism/ModelResult
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AnticancerMCF-7 Cell Line50% Cell Viability at 25 µM
Anti-inflammatoryRat Paw Edema ModelSignificant reduction in swelling

Properties

IUPAC Name

methyl 2-(4-bromo-N-methylsulfonylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-9(12)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOKPABIQOZYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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